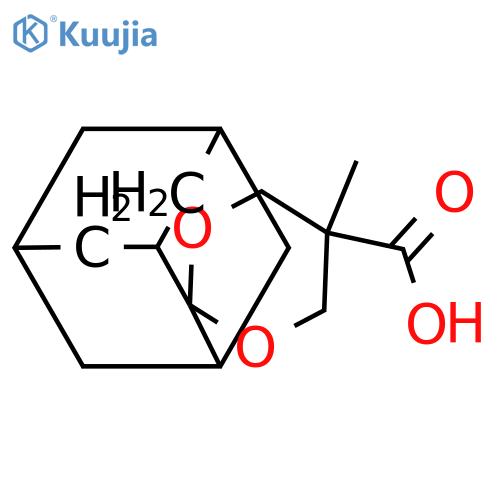Cas no 932924-40-8 (5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid)
5-メチルスピロ[1,3-ジオキサン-2,2'-トリシクロ[3.3.1.1~3,7~]デカン]-5-カルボン酸は、複雑なスピロおよびポリ環構造を有する有機化合物です。この化合物は、特異な立体構造とカルボキシル基の反応性を併せ持つため、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして注目されています。高い立体選択性を必要とする反応や、剛直な骨格構造を利用した分子設計に適しており、創薬化学や材料科学分野での応用が期待されます。特に、脂溶性と水溶性のバランスが良好なため、生体適合性材料開発における利用可能性も研究されています。

932924-40-8 structure
商品名:5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid
CAS番号:932924-40-8
MF:C15H22O4
メガワット:266.332785129547
MDL:MFCD09763753
CID:4720349
PubChem ID:17233874
5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid
- 5-methylspiro[1,3-dioxane-2,2'-adamantane]-5-carboxylic acid
- 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1(3,7)]decane]-5-carboxylic acid
- SBB071947
- ST095631
- spiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid, 5-methyl-
- AKOS003399439
- 5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]DIOXANE]-5'-CARBOXYLIC ACID
- 932924-40-8
- SCHEMBL1075512
- 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1(3,7)]decane]-5-carboxylicacid
- ALBB-024498
- LS-08027
- MFCD12128891
- 5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid
-
- MDL: MFCD09763753
- インチ: 1S/C15H22O4/c1-14(13(16)17)7-18-15(19-8-14)11-3-9-2-10(5-11)6-12(15)4-9/h9-12H,2-8H2,1H3,(H,16,17)
- InChIKey: HJQICCBNSZLORY-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(=O)O)(C)COC21C1CC3CC(C1)CC2C3
計算された属性
- せいみつぶんしりょう: 266.15180918g/mol
- どういたいしつりょう: 266.15180918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.8
5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M130625-50mg |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid |
932924-40-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| abcr | AB414842-500 mg |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid |
932924-40-8 | 500MG |
€195.40 | 2023-01-14 | ||
| abcr | AB414842-1g |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid; . |
932924-40-8 | 1g |
€237.00 | 2025-02-21 | ||
| Ambeed | A777363-1g |
5-MEthylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1(3,7)]decane]-5-carboxylic acid |
932924-40-8 | 95% | 1g |
$432.0 | 2024-04-16 | |
| abcr | AB414842-1 g |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid |
932924-40-8 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB414842-500mg |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid; . |
932924-40-8 | 500mg |
€205.00 | 2025-02-21 | ||
| TRC | M130625-100mg |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid |
932924-40-8 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M876328-1g |
5-methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid |
932924-40-8 | 95% | 1g |
¥3,939.30 | 2022-09-01 | |
| A2B Chem LLC | AJ08513-1g |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1(3,7)]decane]-5-carboxylic acid |
932924-40-8 | >95% | 1g |
$439.00 | 2024-07-18 | |
| A2B Chem LLC | AJ08513-500mg |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1(3,7)]decane]-5-carboxylic acid |
932924-40-8 | >95% | 500mg |
$412.00 | 2024-07-18 |
5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid 関連文献
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
932924-40-8 (5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 4964-69-6(5-Chloroquinaldine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 81216-14-0(7-bromohept-1-yne)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:932924-40-8)5-Methylspiro1,3-dioxane-2,2'-tricyclo3.3.1.1~3,7~decane-5-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):389.0